2-Iodo-1-methoxy-3-nitrobenzene

Descripción general

Descripción

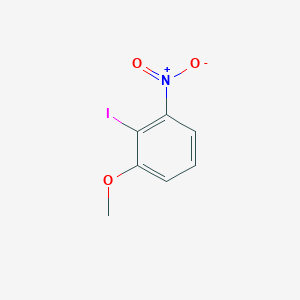

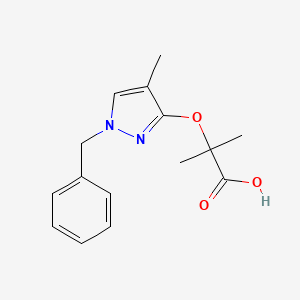

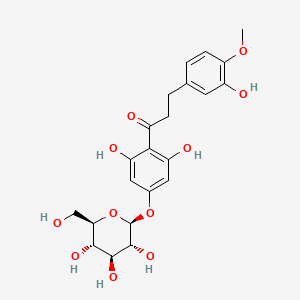

“2-Iodo-1-methoxy-3-nitrobenzene” is a chemical compound with the molecular formula C7H6INO3 . It is also known by other names such as “2-Iodo-3-nitroanisole” and "2-IODO-1-METHOXY-3-NITRO-BENZENE" .

Molecular Structure Analysis

The molecular weight of “2-Iodo-1-methoxy-3-nitrobenzene” is 279.03 g/mol . The InChI code for this compound is 1S/C7H6INO3/c1-12-6-4-2-3-5 (7 (6)8)9 (10)11/h2-4H,1H3 . The compound has a planar structure with an intramolecular I⋯O interaction .

Physical And Chemical Properties Analysis

“2-Iodo-1-methoxy-3-nitrobenzene” has a molecular weight of 279.03 g/mol . It has a topological polar surface area of 55 Ų and a complexity of 171 . The compound has no hydrogen bond donors and three hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

2-Iodo-1-methoxy-3-nitrobenzene has been studied for its unique crystal packing properties. The molecule's structure features planar configurations linked by iodine-iodine and nitro-nitro interactions. This structuring is significantly different from other iodonitrobenzenes, which typically form more symmetrical intermolecular interactions (Merz, 2003).

Continuous Platinum-Mediated Hydrogenation

Research has been conducted on the continuous, multistep reduction of iodo-nitroaromatics, like 2-Iodo-1-methoxy-3-nitrobenzene, in a fixed-bed hydrogenation reactor. The study highlights the challenges in achieving high yields due to the impact on catalyst stability and selectivity, underscoring the compound's role in complex chemical processes (Baramov et al., 2017).

Atmospheric Reactivity and Aerosol Formation

2-Iodo-1-methoxy-3-nitrobenzene plays a role in atmospheric chemistry, especially in the context of biomass burning emissions. The reaction of similar methoxyphenols with hydroxyl radicals, resulting in nitroguaiacol isomers, has implications for understanding the atmospheric behavior and environmental impact of such compounds (Lauraguais et al., 2014).

Nanowire Construction on Graphite

The molecule has been explored in the construction of nanowires on graphite surfaces. These nanowires are formed at room temperature and offer insights into the mechanisms of nanowire formation, which can be vital for nanotechnology applications (Jiang et al., 2007).

Nonlinear Optical Applications

1-Iodo-3-Nitrobenzene, a closely related compound, demonstrates potential in nonlinear optical applications. This potential is attributed to its structural properties and photophysical behavior, which can be extrapolated to understand the applications of 2-Iodo-1-methoxy-3-nitrobenzene in similar fields (Vijaya Kumar et al., 2016).

Electrocatalytic Activity in Sensing Applications

In electrochemical sensing, compounds like 2-Iodo-1-methoxy-3-nitrobenzene can be significant. Studies on related materials show that certain nanocomposites exhibit good electrocatalytic activity towards compounds like nitrobenzene, which is essential in developing sensitive and selective sensors (Vinoth et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

2-iodo-1-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNNDGXIXMHYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347649 | |

| Record name | 2-Iodo-1-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-1-methoxy-3-nitrobenzene | |

CAS RN |

98991-08-3 | |

| Record name | 2-Iodo-1-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)